molecular formula C14H14Cl2N2 B253498 N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine

N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine

Cat. No. B253498
M. Wt: 281.2 g/mol
InChI Key: OKPDSJQSGDLGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine, commonly known as CPCA, is a chemical compound that has been widely used in scientific research. It belongs to the class of arylalkylamines and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CPCA involves the inhibition of DAT, which leads to an increase in extracellular dopamine levels. This increase in dopamine levels is thought to be responsible for the antipsychotic and antidepressant effects of CPCA. Additionally, CPCA has been found to inhibit the uptake of other monoamines such as norepinephrine and serotonin, further contributing to its pharmacological effects.
Biochemical and Physiological Effects:
CPCA has been found to have a variety of biochemical and physiological effects. It has been shown to increase extracellular dopamine levels in the striatum, prefrontal cortex, and nucleus accumbens. This increase in dopamine levels is thought to be responsible for the antipsychotic and antidepressant effects of CPCA. Additionally, CPCA has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

CPCA has several advantages for lab experiments. It is a potent inhibitor of DAT, making it a useful tool for studying the role of dopamine in the brain. Additionally, CPCA has been found to have antipsychotic and antidepressant effects, making it a potential candidate for the treatment of psychiatric disorders. However, there are also limitations to using CPCA in lab experiments. Its effects on other monoamines such as norepinephrine and serotonin may complicate the interpretation of results. Additionally, the potential for off-target effects should be carefully considered.

Future Directions

For the study of CPCA include the development of more selective DAT inhibitors, exploring its therapeutic potential for psychiatric disorders, and investigating the role of BDNF in its pharmacological effects.

Scientific Research Applications

CPCA has been widely used in scientific research for its various pharmacological effects. It has been found to be a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. This makes CPCA a useful tool for studying the role of dopamine in the brain. CPCA has also been found to have antipsychotic and antidepressant effects, making it a potential candidate for the treatment of psychiatric disorders.

properties

Molecular Formula

C14H14Cl2N2

Molecular Weight

281.2 g/mol

IUPAC Name

N,N//'-bis(3-chlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C14H14Cl2N2/c15-11-3-1-5-13(9-11)17-7-8-18-14-6-2-4-12(16)10-14/h1-6,9-10,17-18H,7-8H2

InChI Key

OKPDSJQSGDLGOF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NCCNC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCCNC2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture consisting of 188 gm of ethylene bromide, 383 gm of 3-chloro-aniline and 300 gm of sodium carbonate was stirred at 140° C. for five hours. Thereafter, the reaction mixture was cooled to about 80° C., and by addition of water the inorganic substances were caused to go into solution. The mixture was then extracted with ethyl acetate, the organic extract was dried over sodium sulfate, and the solvent as well as unreacted 3-chloroaniline were distilled off in vacuo, leaving 205 gm (76% of theory) of raw N,N'-bis-(3-chlorophenyl)-ethylenediamine. The raw product may be purified by distillation at 16 mm Hg and about 285° C.
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
383 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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